N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide
Description
Propriétés
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13(2)14-6-8-15(9-7-14)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)20(3,4)5/h6-10,12-13H,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMGTMFNQQGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and an isopropylphenoxy acetamide moiety. This unique structure contributes to its chemical reactivity and biological activity, enabling it to interact with various molecular targets.
The biological activity of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The compound acts as an inhibitor by binding to the active sites of these proteins, disrupting their function and leading to downstream effects that can influence cellular processes such as proliferation and apoptosis.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that it may have potential applications in cancer therapy by modulating pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound's ability to interfere with inflammatory pathways has also been investigated. It may reduce the production of pro-inflammatory cytokines, thus presenting potential therapeutic benefits in inflammatory diseases .
Research Findings
Several studies have explored the biological properties of related pyrazolopyrimidine compounds, providing insights into the potential efficacy of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide:
| Study | Findings | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Study A | Induced apoptosis in cancer cells | HCT-116 (colon carcinoma) | 6.2 μM |
| Study B | Inhibition of pro-inflammatory cytokines | Macrophage model | Not specified |
| Study C | Inhibition of specific kinases | Various cancer cell lines | Varies |
Case Studies
- Anticancer Efficacy : A study reported that pyrazolopyrimidine derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
- Inflammation Modulation : Another investigation highlighted the anti-inflammatory properties of similar compounds, showing reduced levels of TNF-alpha and IL-6 in treated models. This suggests a promising role for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide in managing inflammatory conditions .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives
Core Modifications: Substituent Effects
The tert-butyl group in the target compound is a common feature in pyrazolopyrimidines to improve pharmacokinetic properties. For example:
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide (): Replaces the 4-isopropylphenoxy group with an ethoxyacetamide.
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide (CAS 899751-41-8, ): Features a cyclohexyl group instead of phenoxy, increasing lipophilicity and possibly blood-brain barrier penetration .
Table 1: Substituent Comparison
| Compound Name | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 4-Isopropylphenoxy | Not provided | Balanced lipophilicity |
| N-(1-(tert-butyl)-...-2-ethoxyacetamide | Ethoxy | Not provided | Higher solubility |
| N-(1-(tert-butyl)-...-2-cyclohexylacetamide | Cyclohexyl | 331.4 | High lipophilicity |
Phenoxyacetamide Variants
Phenoxyacetamide derivatives in (compounds m, n, o) share structural motifs with the target compound but differ in stereochemistry and additional functional groups (e.g., dimethylphenoxy and tetrahydropyrimidinyl moieties). These modifications enhance binding to specific enzymatic pockets, as seen in kinase inhibitors .
Pharmacological and Computational Insights
While direct data for the target compound are unavailable, analogs such as LY231514 (a pyrrolo[2,3-d]pyrimidine) highlight the importance of the pyrimidine core in antifolate activity and thymidylate synthase inhibition . Computational studies suggest that bulky substituents (e.g., tert-butyl) improve binding entropy by restricting conformational flexibility, whereas polar groups (e.g., ethoxy) enhance aqueous solubility but may reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
